

Formation environment of Kenyaite in alkaline lakes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kenyaite

Cat. No.: B1172208

[Get Quote](#)

An In-depth Technical Guide on the Formation Environment of **Kenyaite** in Alkaline Lakes

Introduction

Kenyaite ($\text{Na}_2\text{Si}_{22}\text{O}_{41}(\text{OH})_8 \cdot 6\text{H}_2\text{O}$) is a hydrous sodium silicate mineral characterized by a layered structure.^{[1][2]} First discovered in the beds of Lake Magadi in Kenya, it serves as a critical indicator of specific geochemical processes occurring in hypersaline, alkaline lacustrine environments.^{[2][3]} These environments, often found in volcanic rift valleys, are characterized by sodium carbonate-bicarbonate brines with exceptionally high pH and dissolved silica content.^{[4][5][6]} **Kenyaite** is not a primary precipitate from the brine; instead, it forms as a diagenetic product from a precursor mineral, magadiite ($\text{NaSi}_7\text{O}_{13}(\text{OH})_3 \cdot 3\text{H}_2\text{O}$).^{[1][3]} The transformation pathway from dissolved silica to magadiite, then to **kenyaite**, and ultimately to chert (microcrystalline quartz), provides a valuable model for understanding silica diagenesis in alkaline settings.^{[3][7][8]} This guide provides a detailed overview of the physicochemical conditions, formation pathways, and experimental synthesis protocols relevant to the formation of **kenyaite**.

Natural Formation Environment: The Case of Lake Magadi, Kenya

Lake Magadi, located in the East African Rift Valley, is the type locality for **kenyaite** and represents the archetypal formation environment.^{[2][4]} It is a terminal lake in a closed basin,

meaning water enters primarily through inflow and leaves only through evaporation.[4][9] This hydrological setting leads to the extreme concentration of solutes.

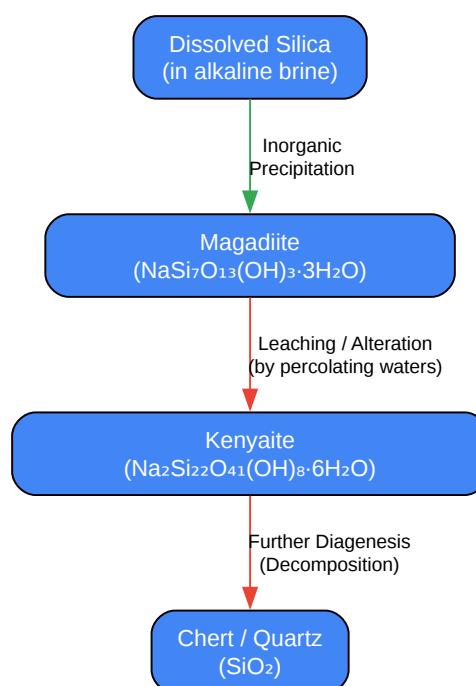
The key geochemical characteristics of this environment are:

- **High Alkalinity and Salinity:** The lake waters are predominantly sodium carbonate-bicarbonate brines, with pH values often exceeding 10.[4][6] The total dissolved solids can be exceptionally high, with brines reaching concentrations of over 300 g/kg.[9]
- **High Dissolved Silica:** The brines are significantly enriched in silica, with concentrations reported up to 2700 parts per million.[6] This enrichment is attributed to the weathering of the surrounding volcanic rocks and subsequent evaporative concentration.[5][6]
- **Elevated Temperatures:** The basin is fed by numerous hot springs with temperatures reaching up to 86°C, which contributes to the overall thermal budget of the lake and influences mineral precipitation kinetics.[4]
- **Precursor Minerals:** **Kenyaite** is found in nodular concretions within beds of magadiite.[3][10] Magadiite is believed to precipitate directly from the alkaline brines and subsequently alters to **kenyaite** through leaching by percolating waters.[1][3]

Physicochemical and Synthesis Data

The formation of **kenyaite** is governed by specific physicochemical parameters. The following table summarizes quantitative data from both natural environments and laboratory synthesis experiments.

Parameter	Natural Environment (Lake Magadi)	Experimental Synthesis Conditions	Citations
Temperature	Up to 86°C (inflow from hot springs)	100 - 190°C. Formation is slow (months) at 100°C and faster at higher temperatures.[7][8] Pure phases have been achieved at 150°C (7 days), 170°C (2 days), and 190°C (1 day).[11][12]	[4][7][8][11][12]
pH	> 10	Synthesis is conducted under highly alkaline conditions using NaOH.	[6]
Silica Concentration	Up to 2700 ppm	Governed by the molar ratios of reactants.	[6]
Molar Ratios (Reactants)	Not directly applicable; results from evaporative concentration.	SiO ₂ /NaOH: 5 to 20[7] [8] H ₂ O/NaOH: 50 to 500[7][8] Example Gel Composition: Na ₂ O/5SiO ₂ /122H ₂ O[11] or Na ₂ O/5SiO ₂ /24H ₂ O[12]	[7][8][11][12]



Reaction Time	Geologic timescales	Highly temperature-dependent. Ranges from 24 hours at 180-190°C to several months at 100°C. [7] [8] [12]	[7] [8] [12]
Precursor Material	Magadiite	Amorphous silica (e.g., fumed silica, colloidal silica), sodium hydroxide (NaOH), and distilled water. [11] [12] Magadiite is often an intermediate product at lower temperatures (e.g., 100°C). [7] [8]	[3] [7] [8] [11] [12]

Diagenetic Formation Pathway

The formation of **kenyaite** is a key step in the diagenesis of silica in alkaline lakes. The process begins with dissolved silica and progresses through intermediate layered silicates to stable quartz.

[High \[SiO₂\]](#)[High pH \(>10\)](#)[High Salinity
\(Na-Carbonate Brine\)](#)[Elevated Temperature](#)[Click to download full resolution via product page](#)

Diagenetic pathway of **kenyaite** formation in alkaline lakes.

This pathway illustrates that under conditions of high pH, salinity, and silica concentration, magadiite precipitates from the brine.^[3] Subsequent interaction with percolating groundwaters, which may be less saline, leaches sodium and facilitates the transformation of magadiite into the more silica-rich **kenyaite**.^{[1][3]} Over geologic time, **kenyaite** can further decompose to form stable microcrystalline quartz, or chert, providing a mechanism for the inorganic formation of bedded chert deposits.^{[3][7]}

Experimental Protocols: Hydrothermal Synthesis of Kenyaite

The synthesis of **kenyaite** in the laboratory is typically achieved through hydrothermal methods, which simulate the elevated temperatures and pressures of its natural formation environment. The following protocols are generalized from published studies.[\[7\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

Objective

To synthesize crystalline Na-**kenyaite** from an amorphous silica source and sodium hydroxide via a hydrothermal process.

Materials and Reagents

- Silica Source: Fumed silica (SiO_2) or colloidal silica.
- Alkali Source: Sodium hydroxide (NaOH) pellets.
- Solvent: Deionized or distilled water.
- Equipment: Teflon-lined stainless-steel autoclave, laboratory balance, magnetic stirrer, drying oven.

Generalized Procedure

Experimental workflow for the hydrothermal synthesis of **kenyaite**.

Example Molar Composition

A typical molar composition for the starting gel is $5\text{SiO}_2 : 1\text{Na}_2\text{O} : 122\text{H}_2\text{O}$.[\[11\]](#) To achieve this:

- Dissolve 4.80 g of NaOH in 105.00 g of distilled water.[\[11\]](#)
- Add 45.00 g of fumed silica to the solution.[\[11\]](#)
- Stir for over 30 minutes to create the gel mixture.[\[11\]](#)
- Transfer to an autoclave and heat at 150°C for 7 days.[\[11\]](#)

It is critical to note that the final product is sensitive to the SiO_2/NaOH and $\text{H}_2\text{O}/\text{NaOH}$ ratios, the specific silica source used, temperature, and reaction time.^{[7][11][12]} For instance, at 100°C, magadiite tends to precipitate first and then slowly converts to **kenyaite**.^{[7][8]} Higher temperatures (150-170°C) can yield pure **kenyaite** more rapidly but also increase the risk of forming the more stable quartz phase if the reaction proceeds for too long.^{[7][11]}

Conclusion

The formation of **kenyaite** is intrinsically linked to the unique geochemistry of closed-basin, alkaline lakes in volcanic terranes. Its presence in the geologic record is a strong indicator of a hyperalkaline, saline, and silica-rich paleoenvironment. The diagenetic sequence from magadiite to **kenyaite** and finally to chert provides a comprehensive model for inorganic silica cycling under these extreme conditions. Laboratory synthesis via hydrothermal methods has successfully replicated this process, confirming the physicochemical parameters required for its formation and allowing for detailed study of its material properties. This understanding is crucial for researchers in geochemistry, mineralogy, and paleolimnology interpreting ancient sedimentary records.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kenyaite - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. Hydrous sodium silicates from lake magadi, kenya: precursors of bedded chert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. minsocam.org [minsocam.org]
- 5. sp.lyellcollection.org [sp.lyellcollection.org]
- 6. Silica in alkaline brines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Hydrochemistry of the Lake Magadi basin, Kenya | U.S. Geological Survey [usgs.gov]
- 10. kenyaite [mingen.hk]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Formation environment of Kenyaite in alkaline lakes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172208#formation-environment-of-kenyaite-in-alkaline-lakes\]](https://www.benchchem.com/product/b1172208#formation-environment-of-kenyaite-in-alkaline-lakes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com